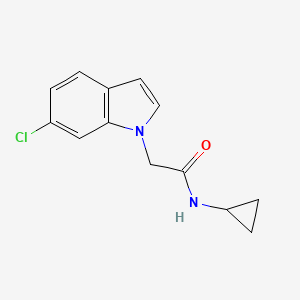
2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide
Descripción general
Descripción
2-(6-chloro-1H-indol-1-yl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C13H13ClN2O and its molecular weight is 248.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.0716407 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Use in Drug Development : The compound has been investigated for its role in drug development. For instance, Janardhan et al. (2014) explored N-aryl-2-chloroacetamides as building blocks for the formation of thiazolo[3,2-a]pyrimidinone products, demonstrating their synthetic utility.
Therapeutic Applications : There's research on the therapeutic effects of similar compounds. Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects.
Bioactive Conformation Investigations : The compound has been used to investigate bioactive conformations of receptor antagonists. For example, Watanabe et al. (2010) focused on the conformational restriction strategy for histamine H3 receptor antagonists, highlighting the cyclopropyl group's utility in such investigations.
QSAR Studies and Cytotoxic Agents : The compound has been involved in QSAR studies and as a potential cytotoxic agent. Modi et al. (2011) synthesized derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide and evaluated their cytotoxic activity, demonstrating promising results.
Synthesis and Biological Activity Studies : Its derivatives have been synthesized and studied for biological activities. Attaby et al. (2007) reported on the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine Derivatives and their antimicrobial and enzyme activity.
Chemical Synthesis Techniques : Research has also focused on the methods of synthesizing compounds with this structure. Gagnon et al. (2007) developed a method for N-cyclopropylation of cyclic amides and azoles, demonstrating an efficient approach for introducing the cyclopropyl group.
Molecular Docking and Drug Design : The compound has been used in molecular docking and drug design studies. Al-Ostoot et al. (2020) synthesized a new indole acetamide and conducted in silico modeling for anti-inflammatory activity, showing promising results.
Horticultural Applications : Interestingly, Weisshaar & Böger (1989) examined chloroacetamides like alachlor (similar in structure) for their effect on fatty acid synthesis in green algae, indicating potential horticultural applications.
Propiedades
IUPAC Name |
2-(6-chloroindol-1-yl)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-10-2-1-9-5-6-16(12(9)7-10)8-13(17)15-11-3-4-11/h1-2,5-7,11H,3-4,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJKVMHAODQCDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


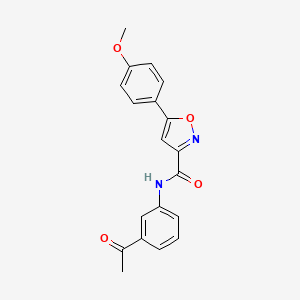
![1-isopropyl-4-(3-methoxyphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4506671.png)
![4-methyl-1-(3-pyridinylmethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B4506682.png)
![3-(4-fluorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B4506685.png)
![isopropyl [3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B4506687.png)
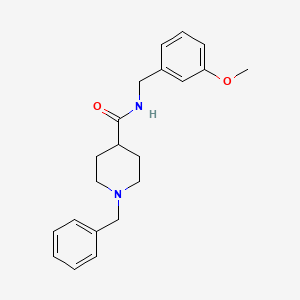
![5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxo-N-1,3-thiazol-2-ylpentanamide](/img/structure/B4506709.png)
![3-methoxy-N-[2-(tetrahydro-2-furanyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B4506715.png)
![N-(3-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4506722.png)
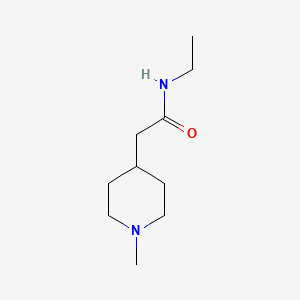
![ethyl 5-amino-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B4506745.png)
![4-[(5-phenyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B4506749.png)
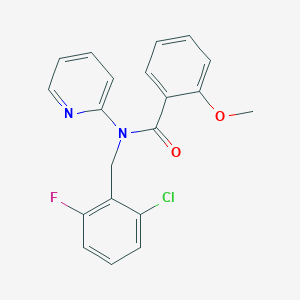
![2-{[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4506757.png)
